

Independent Laboratory Validation of Flucarbazone-Sodium Residue Methods: A Comparative Guide

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Compound of Interest		
Compound Name:	Flucarbazone-sodium	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of independently validated analytical methods for the detection of **Flucarbazone-sodium** and its metabolites in environmental matrices. The information is compiled from publicly available independent laboratory validation reports and scientific literature.

Flucarbazone-sodium is a selective, post-emergence herbicide used for the control of grass weeds in crops.[1][2] Regulatory bodies require validated analytical methods to monitor its residues in environmental samples like soil and water to ensure environmental safety and compliance with maximum residue limits. This guide details and compares the performance of various methods, primarily focusing on High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for pesticide residue analysis due to its sensitivity and specificity.[3]

Comparison of Analytical Method Performance

The following tables summarize the quantitative data from independent laboratory validations of different analytical methods for **Flucarbazone-sodium** and its key metabolites. The data highlights the recovery percentages at various fortification levels, which indicates the accuracy of the methods.

Table 1: Method Performance for Flucarbazone-sodium and Metabolites in Soil[4]



Analyte	Fortification Level (ppb)	Average Recovery (%)	Relative Standard Deviation (%)
MKH 6562 (Flucarbazone)	0.500 (LOQ)	95.4	5.2
5.00 (10x LOQ)	90.8	3.4	
NODT	0.500 (LOQ)	96.6	4.9
5.00 (10x LOQ)	93.6	2.7	
Sulfonic acid	0.500 (LOQ)	94.2	4.8
5.00 (10x LOQ)	92.8	2.5	
Sulfonamide	0.500 (LOQ)	98.2	4.0
5.00 (10x LOQ)	93.8	2.2	

LOQ = Limit of Quantitation

Table 2: Method Performance for O-Desmethyl MKH 6562 in Soil[5]

Analyte	Fortification Level (ppb)	Average Recovery (%)	Relative Standard Deviation (%)
O-Desmethyl MKH 6562	0.5 (LOQ)	88	9.4
5.0 (10x LOQ)	92	5.8	

Table 3: Method Performance for Flucarbazone-sodium and Metabolites in Ground Water[6]



Analyte	Fortification Level (ppb)	Average Recovery (%)	Relative Standard Deviation (%)
MKH 6562 (Flucarbazone)	0.0500 (LOQ)	93.2	5.3
0.500 (10x LOQ)	90.0	4.1	
NODT	0.0500 (LOQ)	96.0	4.9
0.500 (10x LOQ)	94.4	3.7	
Sulfonic acid	0.0500 (LOQ)	92.4	5.8
0.500 (10x LOQ)	91.2	4.2	
Sulfonamide	0.0500 (LOQ)	97.8	4.5
0.500 (10x LOQ)	95.0	3.5	

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the validated studies.

Method 1: Analysis of Flucarbazone-sodium and its Metabolites (NODT, Sulfonic acid, Sulfonamide) in Soil[4]

This method utilizes LC-MS/MS for the simultaneous determination of **Flucarbazone-sodium** and three of its metabolites.

- Sample Preparation and Extraction:
 - A 10g soil sample is weighed into a 50 mL glass vial.
 - Samples are fortified with a mixed standard solution.
 - 20 mL of extraction solvent (Acetonitrile/0.2 M Ammonium Acetate with 1% HCl, 4:1 v/v) is added.[4]



- The vial is shaken for approximately one hour and then centrifuged.[4]
- An 8 mL aliquot of the extract is transferred to a culture tube.[4]
- Cleanup and Concentration:
 - The extract is evaporated to approximately 1 mL using a Turbo Vap.
 - Methanol is added, and the extract is evaporated to dryness.
 - The residue is reconstituted in 1 mL of 95:5 water/100 mM ammonium acetate in methanol.[4]
 - The reconstituted sample is filtered through a 0.45-μm filter into an HPLC vial.[4]
- LC-MS/MS Analysis:
 - The analysis is performed using a High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[4]
 - Multiple Reaction Monitoring (MRM) scan mode is used for signal acquisition.[4]
 - Positive ion detection is used for NODT, while negative ion detection is used for MKH
 6562 and its other metabolites.[4]

Method 2: Analysis of Flucarbazone-sodium and its Metabolites in Ground Water[6]

This method is designed for the analysis of **Flucarbazone-sodium** and its metabolites in a water matrix.

- Sample Preparation and Solid Phase Extraction (SPE):
 - A 50 mL ground water sample is measured.
 - The sample is acidified with 1 mL of 1 N Hydrochloric acid.[6]
 - A C18 SPE cartridge is conditioned with methanol and water.[6]

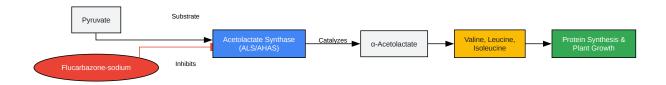


- The water sample is passed through the SPE cartridge.
- Elution and Concentration:
 - The analytes are eluted from the cartridge with 10 mL of methanol: 5% ammonium hydroxide (9:1, v:v).[6]
 - The eluate is evaporated to dryness.
 - The residue is reconstituted with 1.0 mL of 19:1 (v:v) water:100 mM ammonium acetate in methanol.[6]
 - The extract is filtered into an HPLC vial.[6]
- LC-MS/MS Analysis:
 - The instrumental analysis is similar to the soil method, employing an HPLC system with a triple quadrupole mass spectrometer and MRM for detection.[6]

Visualizations

Mode of Action: Inhibition of Acetolactate Synthase

Flucarbazone-sodium acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to the cessation of plant growth and eventual death.



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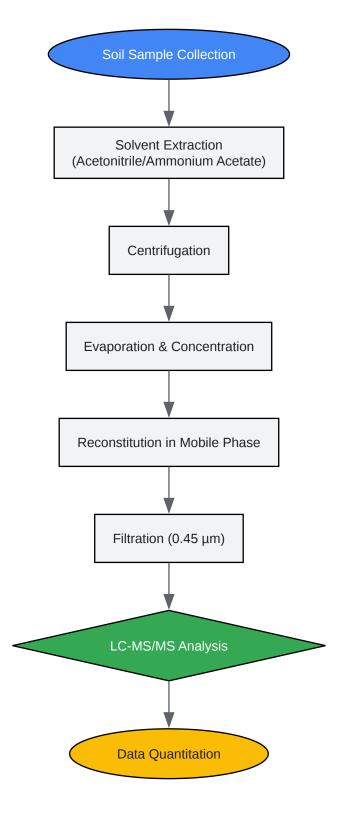
Caption: Flucarbazone-sodium inhibits the ALS enzyme, blocking amino acid synthesis.





Experimental Workflow: Soil Sample Analysis

The following diagram illustrates the general workflow for the analysis of **Flucarbazone-sodium** residues in soil samples as described in the validated methods.





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Caption: General workflow for Flucarbazone-sodium residue analysis in soil.

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